5-Benzyloxy Propafenone Breaks the logP/Potency Correlation That Governs All Other Propafenone Analogs
In the daunomycin efflux assay using MDR CEM vcr1000 cells, the four 5-hydroxy derivatives 6a–d adhere tightly to the class-established logP/log potency correlation, meaning their MDR-modulating EC50 values vary linearly with lipophilicity. In direct contrast, the four 5-benzyloxy analogs 5a–d exhibit nearly identical EC50 values that are independent of their logP, constituting a significant and quantitative departure from the SAR pattern that governs all other propafenone-type modulators evaluated in the same study [1].
| Evidence Dimension | Dependence of MDR-modulating EC50 on lipophilicity (logP) |
|---|---|
| Target Compound Data | All four 5-benzyloxy analogs 5a–d: nearly identical EC50 values, independent of logP |
| Comparator Or Baseline | All four 5-hydroxy analogs 6a–d: EC50 values conform to logP/log potency correlation line |
| Quantified Difference | LogP-independent activity (benzyloxy series) versus logP-dependent activity (hydroxy series) |
| Conditions | Daunomycin efflux assay in MDR CEM vcr1000 human T-lymphoblast cells; compounds 5a–d and 6a–d synthesized and tested in parallel |
Why This Matters
This decoupling from lipophilicity allows researchers to modify other molecular properties (e.g., solubility, metabolic stability) without the unpredictable potency shifts that occur with hydroxy or parent analogs.
- [1] Chiba P, Tell B, Jäger W, Richter E, Hitzler M, Ecker G. Studies on propafenone-type modulators of multidrug-resistance IV: synthesis and pharmacological activity of 5-hydroxy and 5-benzyloxy derivatives. Arch Pharm (Weinheim). 1997 Nov;330(11):343-7. doi: 10.1002/ardp.19973301105. PMID: 9431026. View Source
